2.2-Fold Improvement in Cell Growth Inhibition Potency Over Parental ERGi-USU in VCaP Cells
ERGi-USU-6 mesylate demonstrates a 2.2-fold improvement in cell growth inhibition potency compared to the parental compound ERGi-USU in ERG-positive VCaP prostate cancer cells. The mesylate salt derivative (7b) achieved an IC50 of 0.089 μM, versus 0.200 μM for the parent compound [1]. This improvement was observed across multiple independent studies, with additional data confirming IC50 values of 70-89 nM for ERGi-USU-6 derivatives [2].
| Evidence Dimension | Cell growth inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.089 μM (89 nM) |
| Comparator Or Baseline | ERGi-USU (parental compound): IC50 = 0.200 μM (200 nM) |
| Quantified Difference | 2.2-fold improvement (55% reduction in IC50) |
| Conditions | VCaP prostate cancer cells (TMPRSS2-ERG fusion positive); 120-hr Cell Glow ATPase assay; 12-step dilution range; triplicate independent repeats |
Why This Matters
This quantifiable potency improvement directly translates to lower compound consumption and reduced off-target exposure in cellular assays, providing procurement justification for the optimized derivative over the legacy parent compound.
- [1] Eldhose B, Pandrala M, Xavier C, Mohamed AA, Srivastava S, Sunkara AD, Dobi A, Malhotra SV. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives. ACS Med Chem Lett. 2021;12(11):1703-1709. View Source
- [2] Mohamed AA, et al. MP87-14 Structure-activity relationship studies of ERGi-USU, a highly selective inhibitor for ERG positive prostate cancer cells. J Urol. 2017;197(4S):e1177. View Source
